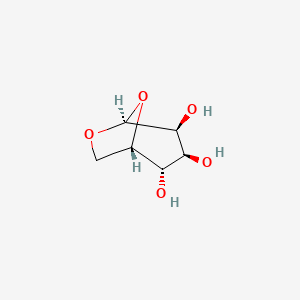
3-Amino-2,6-dibromophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,6-dibromophenylboronic acid is an organoboron compound that features both amino and boronic acid functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,6-dibromophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form phenylboronic acid derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, nitro derivatives, and reduced phenylboronic acid compounds .
Aplicaciones Científicas De Investigación
3-Amino-2,6-dibromophenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-2,6-dibromophenylboronic acid involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds, while the amino group can engage in hydrogen bonding and other interactions with molecular targets . This dual functionality makes it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromophenylboronic acid: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-phenylboronic acid: Lacks the bromine atoms, which limits its reactivity in substitution reactions.
Uniqueness
3-Amino-2,6-dibromophenylboronic acid is unique due to the presence of both amino and boronic acid groups, along with bromine atoms. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C6H6BBr2NO2 |
|---|---|
Peso molecular |
294.74 g/mol |
Nombre IUPAC |
(3-amino-2,6-dibromophenyl)boronic acid |
InChI |
InChI=1S/C6H6BBr2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |
Clave InChI |
JVHHNBNAPGEAQJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1Br)N)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


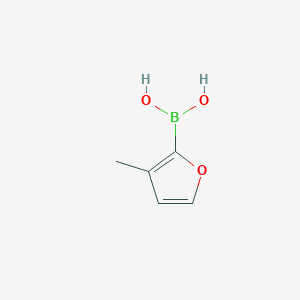
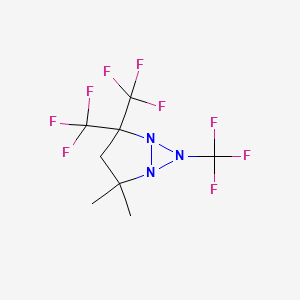
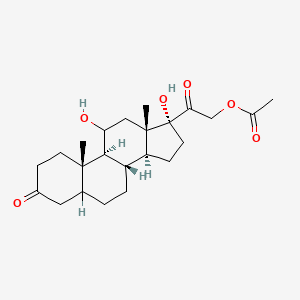
![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)

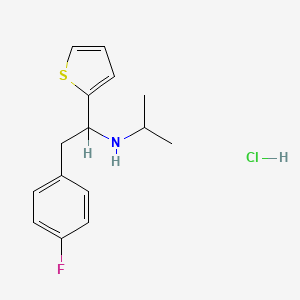
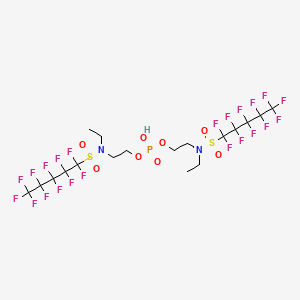

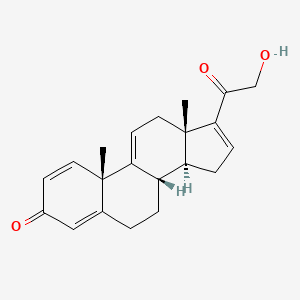
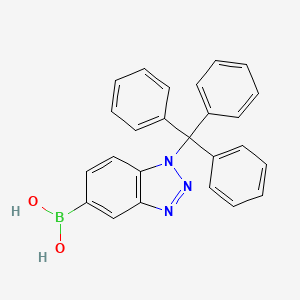

![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)

